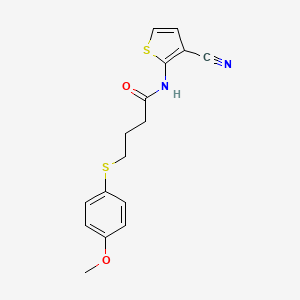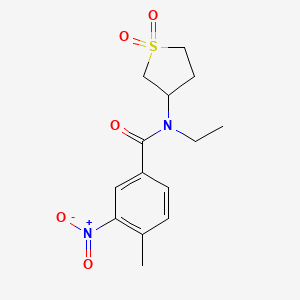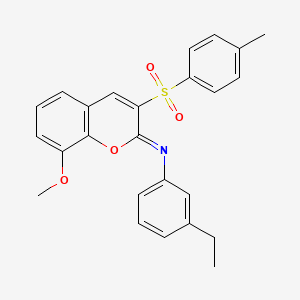
7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione, also known as BZPMD, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. BZPMD is a highly substituted purine derivative that possesses a unique chemical structure and exhibits promising biological activities.
作用機序
The mechanism of action of 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to exhibit antiviral activity against a number of viruses, including HIV and herpes simplex virus. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure makes it a useful tool for drug discovery and development. However, there are also some limitations to using this compound in laboratory experiments. Its complex chemical structure makes it difficult to modify, which can limit its potential applications. In addition, its biological activity is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione. One potential area of study is the development of this compound derivatives with improved biological activity and pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in medicine. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory disorders.
合成法
The synthesis of 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione involves the condensation of 8-bromo-7-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione with benzylamine in the presence of potassium carbonate. This reaction results in the formation of this compound as a white solid with a high yield.
科学的研究の応用
7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
特性
CAS番号 |
673498-35-6 |
|---|---|
分子式 |
C25H27N5O2 |
分子量 |
429.524 |
IUPAC名 |
7-benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H27N5O2/c1-28-22-21(23(31)27-25(28)32)30(17-20-10-6-3-7-11-20)24(26-22)29-14-12-19(13-15-29)16-18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3,(H,27,31,32) |
InChIキー |
ZXGIJDFCDVNYKS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2727969.png)


![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)

![N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2727979.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)


![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)